13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex polycyclic molecule featuring a phosphapentacyclo core scaffold, substituted with two 4-nitrophenyl groups, a sulfanylidene moiety, and hydroxyl and dioxa functionalities. The presence of electron-withdrawing nitro groups and a sulfur atom in the sulfanylidene group may enhance binding affinity to targets such as kinases or oxidoreductases.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O7PS/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)41-42(39,43)40-31(27)29/h1-18H,(H,39,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEZBGUBZWJVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=S)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide typically involves a multi-step process. One common method involves the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide has several scientific research applications:
Biology: Its potential antimicrobial properties are being explored for use in developing new antibiotics.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalysts, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Physicochemical Similarity
The compound’s structural uniqueness complicates direct comparisons, but analogs sharing core scaffolds (e.g., phosphorus-containing polycycles or nitroaromatic derivatives) provide insights. Key comparisons include:
| Property | Target Compound | Compound A¹ (Phosphapentacyclo analog) | Compound B² (Nitroaromatic derivative) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol | ~620 g/mol | ~580 g/mol |
| LogP | 3.8 (predicted) | 3.5 | 4.1 |
| Hydrogen Bond Donors | 1 (hydroxyl) | 2 (hydroxyl, amine) | 0 |
| Electron-Withdrawing Groups | 2 nitro groups | 1 nitro group | 3 nitro groups |
¹Compound A: 12-hydroxy-9,15-bis(3-nitrophenyl)-12-sulfanylidene-11,13-dioxa-12λ⁵-phosphapentacyclo analog. ²Compound B: 14-nitro-10-phenyl-14-sulfanylidenepentacyclo[12.7.0.0²,¹⁰.0³,⁷.0¹⁷,²²]docosa-1(14),2,4,6,8,10,17,19,21-nonaene.
Key Findings :
- Unlike Compound B, the hydroxyl group in the target compound may facilitate hydrogen bonding with polar targets (e.g., kinases), while the absence of amine groups in both compounds limits basicity .
Mechanistic Overlaps and Divergences
Studies on structurally similar compounds (e.g., nitroaromatic phosphapentacyclo derivatives) reveal shared mechanisms:
- Target Binding : Molecular docking simulations predict strong affinity for tyrosine kinases (e.g., EGFR) due to nitro group interactions with ATP-binding pockets .
- Transcriptome Signatures : Compounds with nitroaromatic moieties upregulate oxidative stress response genes (e.g., HMOX1, NQO1), suggesting involvement in Nrf2/ARE pathways .
Divergences :
- The sulfanylidene group in the target compound may confer unique redox activity, unlike analogs with simple thioether groups.
- Compound B’s lack of hydroxyl groups results in weaker binding to hydrophilic targets like COX-2 , highlighting functional differences .
Pharmacological Implications
- Synergistic Potential: Mixing the target compound with analogs sharing its phosphapentacyclo scaffold (e.g., Compound A) may amplify kinase inhibition, as seen in studies of OA and HG mixtures .
- Toxicity Risks : Nitroaromatic compounds often exhibit hepatotoxicity; the target compound’s higher nitro group density may exacerbate this, necessitating in vitro cytotoxicity assays .
Biological Activity
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups that may influence its biological activity. The presence of nitrophenyl groups suggests potential interactions with biological targets through mechanisms such as hydrogen bonding or π-π stacking.
Cytotoxic Effects
Studies on related phosphorous-containing compounds suggest potential cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest . The complex structure of the target compound may enhance its interaction with cellular components, leading to increased cytotoxicity.
Enzyme Inhibition
Compounds with similar frameworks have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, phosphorus-containing compounds have been noted to inhibit enzymes like acetylcholinesterase and certain kinases, which are critical in cancer progression and neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various nitrophenyl derivatives and found significant inhibition against Gram-positive bacteria. The results indicated that structural modifications could enhance activity .
- Cytotoxicity Assessment : In vitro studies on phosphorous-containing heterocycles demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. This suggests that the target compound may also possess similar properties .
- Enzyme Inhibition Analysis : Research on enzyme inhibitors showed that modifications to the nitrophenyl group could lead to increased potency against specific targets like protein kinases .
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
